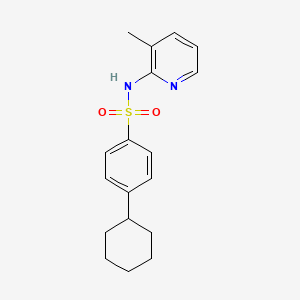![molecular formula C21H32N2O4S B5516890 N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5516890.png)
N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.20827868 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide have been studied for their antimicrobial properties. For instance, derivatives of cyclohexanones, which share structural similarities, have shown promising antimicrobial activity. These findings suggest the potential of such compounds in developing new antimicrobial agents (Gein et al., 2005).
Enzyme Inhibition and Catalysis
Research into related compounds has demonstrated their utility in enzyme inhibition and as catalysts in chemical reactions. For example, compounds with piperazine and sulfonyl groups have been explored for their enantioselective catalytic properties in hydrosilylation reactions, indicating their potential in stereoselective synthesis (Wang et al., 2006). This underscores the utility of such molecules in facilitating specific chemical transformations, which is crucial for the pharmaceutical and chemical industries.
Drug Discovery for Chronic Diseases
Derivatives of this compound have been investigated for their potential in treating chronic diseases such as type 2 diabetes and Alzheimer's disease. The synthesis of multi-functional derivatives and their evaluation against key enzymes implicated in these diseases highlight the compound's relevance in drug discovery and development (Abbasi et al., 2018).
Chemical Synthesis and Material Science
Research has also extended into the use of related compounds in the synthesis of new materials and chemical entities, demonstrating the broad applicability of such molecules in various scientific domains. For instance, studies on the solid-phase synthesis of related compounds underline the versatility of these molecules in creating new materials with potential applications in technology and industry (Luo & Huang, 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-16-7-9-17(10-8-16)15-28(26,27)23-13-11-18(12-14-23)21(25)22(2)19-5-3-4-6-20(19)24/h7-10,18-20,24H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVTYJBAUBRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-3-(4-chlorophenyl)propanamide](/img/structure/B5516808.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)

![4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5516842.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)


![8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516875.png)
![6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5516877.png)
![BENZYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5516879.png)
![9-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516893.png)

